

# Spectroscopic Profile of 4-Iodo-4'-methylbiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-4'-methylbiphenyl

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-4'-methylbiphenyl**, a substituted aromatic hydrocarbon of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for **4-Iodo-4'-methylbiphenyl** in publicly accessible databases, this guide presents a detailed analysis based on the well-documented spectroscopic data of its parent compounds, 4-methylbiphenyl and 4-iodobiphenyl. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.

## Predicted Spectroscopic Data of 4-Iodo-4'-methylbiphenyl

The following tables summarize the predicted and known spectroscopic data for **4-Iodo-4'-methylbiphenyl** and its related compounds. These values are essential for the identification and characterization of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Assignment
4-Iodo-4'-methylbiphenyl (Predicted)	~7.70	d	Protons ortho to Iodo group
~7.45	d	Protons meta to Iodo group	
~7.40	d	Protons ortho to Methyl group	
~7.20	d	Protons meta to Methyl group	
~2.40	s	Methyl protons (-CH <sub>3</sub> )	
4-Methylbiphenyl[1][2]	7.42–7.19	m	Aromatic protons
2.41	s	Methyl protons (-CH <sub>3</sub> )	

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift ( $\delta$ ) [ppm]	Assignment
4-Iodo-4'-methylbiphenyl (Predicted)	~141	Quaternary C (C-C bond)
~138	Quaternary C (C-C bond)	
~137	Aromatic CH (ortho to Iodo)	
~130	Aromatic CH (meta to Methyl)	
~129	Aromatic CH (ortho to Methyl)	
~127	Aromatic CH (meta to Iodo)	
~92	Quaternary C (C-I bond)	
~21	Methyl C (-CH <sub>3</sub> )	
4-Methylbiphenyl[2]	141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 21.2	Aromatic and Methyl Carbons

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Iodo-4'-methylbiphenyl** is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for **4-Iodo-4'-methylbiphenyl**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium-Weak	Aliphatic C-H Stretch (Methyl)
1600-1450	Strong-Medium	Aromatic C=C Ring Stretch
1450-1370	Medium	C-H Bend (Methyl)
850-800	Strong	para-Substituted C-H Out-of-Plane Bend
~500	Medium-Strong	C-I Stretch

## Mass Spectrometry (MS)

The mass spectrum of **4-Iodo-4'-methylbiphenyl** would provide information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Iodo-4'-methylbiphenyl	294 (M <sup>+</sup> )[3]	Predicted: 167 ([M-I] <sup>+</sup> ), 152 ([M-I-CH <sub>3</sub> ] <sup>+</sup> )
4-Iodobiphenyl[4]	280 (M <sup>+</sup> )	152 ([M-I] <sup>+</sup> ), 153, 76
2-Iodo-4'-methylbiphenyl	294 (M <sup>+</sup> )	Not specified

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like **4-Iodo-4'-methylbiphenyl**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
- **Data Acquisition:**
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the  $^1\text{H}$  NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is standard.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid powder samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
  - Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

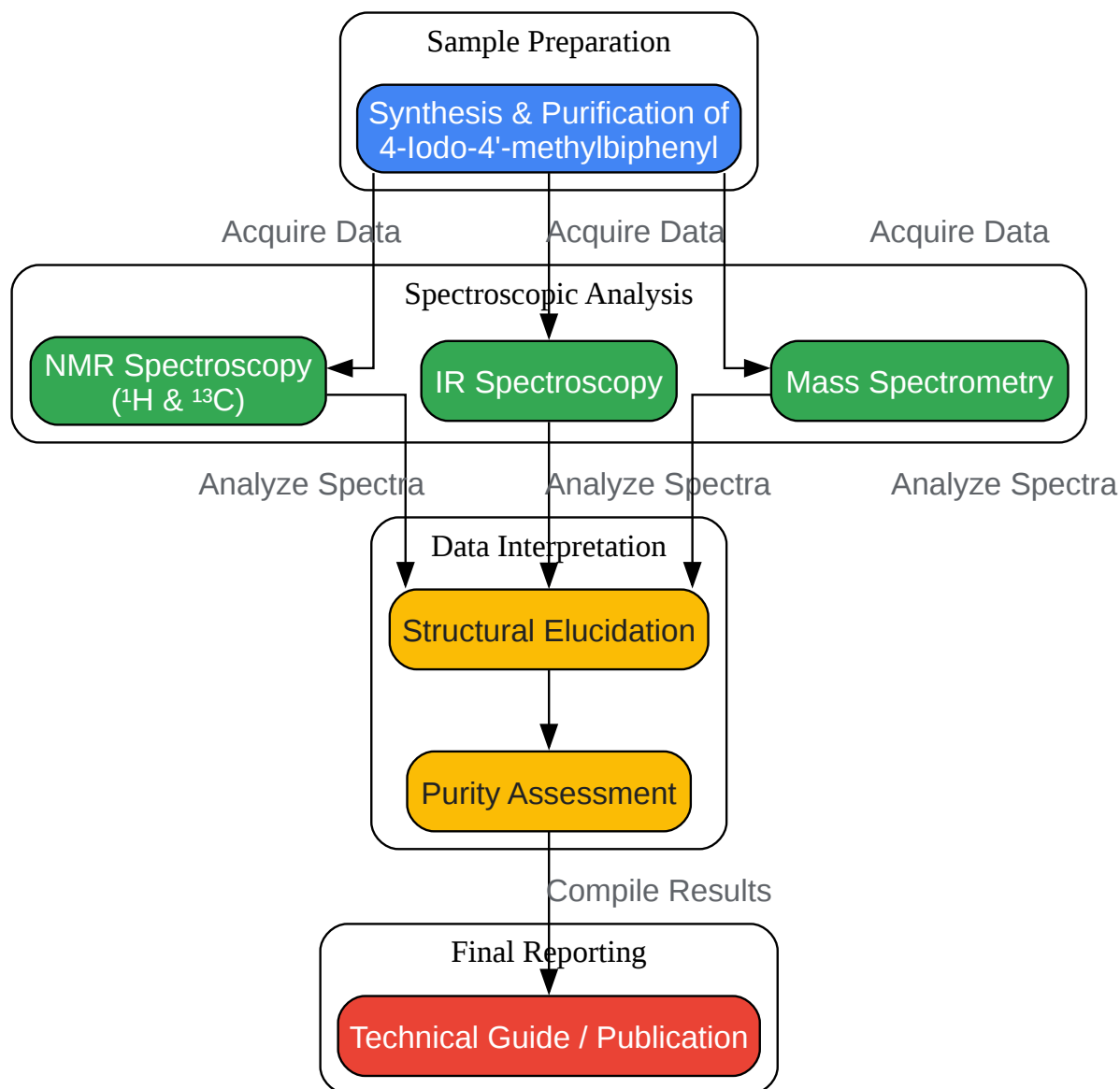
## Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
- **Ionization:** The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **4-Iodo-4'-methylbiphenyl**.



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Caption: Workflow for the spectroscopic characterization of **4-Iodo-4'-methylbiphenyl**.

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